molecular formula C11H20O B061983 9-Undecyn-1-ol CAS No. 177961-61-4

9-Undecyn-1-ol

Cat. No. B061983
CAS RN: 177961-61-4
M. Wt: 168.28 g/mol
InChI Key: YSDWKSIWEWYTEF-UHFFFAOYSA-N
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Description

9-Undecyn-1-ol is a chemical compound with the molecular formula C11H20O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 9-Undecyn-1-ol is represented by the linear formula C11H20O . The InChI representation of the molecule is InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,4-11H2,1H3 .


Chemical Reactions Analysis

Specific chemical reactions involving 9-Undecyn-1-ol are not detailed in the available resources .


Physical And Chemical Properties Analysis

9-Undecyn-1-ol has a molecular weight of 168.28 g/mol . It has a boiling point of 92-93 °C at 0.03 mmHg and a density of 0.866 g/mL at 25 °C . The refractive index is n20/D 1.466 .

Scientific Research Applications

Organic Building Blocks

9-Undecyn-1-ol is used as an organic building block in the synthesis of various organic compounds . It is a versatile compound that can be used to construct complex molecular structures.

Antifungal Activity

10-Undecyn-1-ol, a compound similar to 9-Undecyn-1-ol, exhibits antifungal activity . This suggests that 9-Undecyn-1-ol may also have potential applications in the development of antifungal agents.

Esterification of Acids

10-Undecyn-1-ol is used in the esterification of pentanoic and stearic acids in the presence of lipase . Given the structural similarity, 9-Undecyn-1-ol could also be used in similar esterification reactions.

Preparation of Alkynes

10-Undecyn-1-ol is employed as a reagent in the preparation of 11-bromo-undec-1-yne by reacting with carbon tetrabromide and triphenylphosphine . 9-Undecyn-1-ol, due to its structural similarity, could be used in a similar manner to prepare alkynes.

Synthesis of Complex Molecules

9-Undecyn-1-ol can be used in the synthesis of complex molecules. Its long carbon chain and terminal alkyne group make it a useful starting material for the synthesis of larger, more complex molecules .

Research and Development

9-Undecyn-1-ol is a useful chemical compound with a variety of research applications. It is offered in various sizes from milligrams to multi-kilogram batches, making it easy for researchers to choose the right amount to suit their needs .

Mechanism of Action

The mechanism of action of 9-Undecyn-1-ol is not explicitly mentioned in the available resources .

Safety and Hazards

When handling 9-Undecyn-1-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Future Directions

The future directions of 9-Undecyn-1-ol are not explicitly mentioned in the available resources .

Relevant Papers

Relevant papers related to 9-Undecyn-1-ol can be found on various scientific databases and journals . These papers can provide more detailed information about the compound, including its synthesis, properties, and applications.

properties

IUPAC Name

undec-9-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,4-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDWKSIWEWYTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336595
Record name 9-Undecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177961-61-4
Record name 9-Undecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Undecyn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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